9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolidin-5-ylidene Group: This step typically involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone derivative under mild conditions.
Introduction of the Phenylsulfanyl Group: This step involves the reaction of the intermediate with a phenylsulfanyl reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidin-5-ylidene group.
Reduction: Reduction reactions can occur at the pyrido[1,2-a]pyrimidin-4-one core.
Substitution: Substitution reactions can occur at various positions on the molecule, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiazolidin-5-ylidene group can lead to the formation of sulfoxides or sulfones, while reduction of the pyrido[1,2-a]pyrimidin-4-one core can lead to the formation of dihydropyrido[1,2-a]pyrimidin-4-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it a useful tool in biochemical research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity make it a promising candidate for the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials. Its unique properties make it a valuable component in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of 9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of 9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H23N3O2S3 |
---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
(5Z)-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O2S3/c1-3-4-8-13-27-23(29)19(32-24(27)30)15-18-21(31-17-11-6-5-7-12-17)25-20-16(2)10-9-14-26(20)22(18)28/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3/b19-15- |
InChI Key |
QRHXENFHMGTWDG-CYVLTUHYSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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